17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione
Description
This compound belongs to the 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-hexaene-dione family, characterized by a pentacyclic core fused with a dione moiety. The unique structural feature of this derivative is the substitution at the 17-position with a 4-(morpholine-4-carbonyl)phenyl group. While direct crystallographic data for this compound are unavailable in the provided evidence, related analogs (e.g., 17-hydroxy or 17-acetyl derivatives) have been structurally resolved using SHELX software , indicating a consistent pentacyclic framework with substituent-dependent variations in molecular geometry.
Properties
IUPAC Name |
17-[4-(morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c32-27(30-13-15-35-16-14-30)17-9-11-18(12-10-17)31-28(33)25-23-19-5-1-2-6-20(19)24(26(25)29(31)34)22-8-4-3-7-21(22)23/h1-12,23-26H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBCBODZBIHRHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione (CAS Number: 190438-87-0) is a complex organic molecule with potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of azapentacyclic compounds characterized by a pentacyclic structure with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 347.37 g/mol. The presence of the morpholine group may enhance solubility and bioavailability.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 347.37 g/mol |
| CAS Number | 190438-87-0 |
| IUPAC Name | 2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid |
Cytotoxicity Studies
Research has indicated that compounds similar to this one exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain derivatives can effectively inhibit the growth of human gastric adenocarcinoma cells (MKN 45) with IC50 values lower than traditional chemotherapeutics such as adriamycin and cisplatin .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Adriamycin | MKN 45 | 3.13 | |
| Cisplatin | MKN 45 | 86.5 | |
| 17-[4-(Morpholine-4-carbonyl)phenyl] | MKN 45 | TBD | Ongoing Study |
The biological activity of this compound may involve interaction with cellular targets such as DNA or specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound could act as an intercalator or inhibit key signaling pathways associated with tumor growth.
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxic effects of various derivatives on human lung adenocarcinoma cells (PC14) and found significant loss of activity compared to other cell lines .
- In Vivo Studies : Animal models are currently being utilized to assess the therapeutic potential and toxicity profile of this compound in vivo.
Potential Therapeutic Applications
Given its structural complexity and preliminary biological activity data, this compound may have potential applications in:
- Cancer Therapy : Targeting specific cancer types where traditional therapies fail.
- Antiviral Agents : Due to its structural similarities with known antiviral compounds.
Comparison with Similar Compounds
Table 1: Structural and Physical Parameters
*Estimated based on structural similarity.
Key Observations :
Table 2: Antimicrobial and Pharmacological Profiles
*Morpholine derivatives are often explored for CNS penetration due to their balanced solubility .
Key Observations :
- The morpholine group’s hydrogen-bonding capacity may favor interactions with protease or kinase targets, though specific data are lacking.
Crystallography:
- Related compounds crystallize in monoclinic systems (e.g., P2₁/n space group) with cell parameters a = 13.904 Å, b = 8.104 Å . Hydrogen bonding between dione carbonyls and hydroxyl/morpholine groups likely stabilizes the lattice.
Q & A
Q. What synthetic routes are reported for this compound, and what are the critical reaction steps?
The compound is synthesized via multi-step reactions, including cyclization and functionalization. A key intermediate involves coupling the morpholine-4-carbonylphenyl group to the azapentacyclic core. Critical steps include controlling stereochemistry during cyclization and ensuring regioselectivity in carbonyl group introduction. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products. For analogous compounds, Kossakowski & Jarocka (2000) describe similar protocols for anxiolytic derivatives .
Q. How is the compound’s structural identity confirmed experimentally?
Structural confirmation relies on X-ray crystallography (bond angles and distances) and spectroscopic methods (NMR, IR). For example:
| Bond Angle/Length | Value (Å/°) | Role in Structure |
|---|---|---|
| O2—C2—N1 | 123.39° | Confirms sp² hybridization |
| C2—C3—C12 | 111.78° | Validates fused ring geometry |
| Crystallographic data (e.g., torsion angles) resolve ambiguities in complex fused-ring systems . |
Q. What preliminary biological activities have been reported for related azapentacyclic compounds?
Analogous compounds with azapentacyclic cores exhibit potential anxiolytic activity in preclinical studies. Biological assays (e.g., receptor-binding studies) are used to evaluate interactions with neurological targets. However, activity depends on substituents; the morpholine moiety may enhance solubility or target affinity .
Q. How is purity assessed during synthesis and isolation?
Purity is determined via HPLC (high-performance liquid chromatography) with UV detection and mass spectrometry (LC-MS). For structurally similar compounds, purity ≥95% is typical, with impurities identified via fragmentation patterns in MS .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data be resolved?
Discrepancies (e.g., bond length deviations in NMR vs. X-ray) require multi-technique validation :
- DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Dynamic NMR to assess conformational flexibility in solution.
- Revisiting crystallization conditions to rule out solvent/packing effects .
Q. What computational methods predict the compound’s reactivity in novel reactions?
Quantum chemical reaction path searches (e.g., using density functional theory) model transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal conditions for reactions like selective functionalization of the azapentacyclic core .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
DoE identifies critical parameters (e.g., catalyst loading, solvent ratio) using response surface methodology . For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Catalyst concentration | 1–5 mol% | 3 mol% |
| This approach reduces trial-and-error inefficiency and is aligned with CRDC guidelines for reaction engineering . |
Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?
- Bioisosteric replacement : Swapping the morpholine group with piperazine or thiomorpholine to modulate lipophilicity.
- Side-chain diversification : Introducing fluorinated or aryl groups at the hexanamide position (see derivatives in –18).
- Computational docking to predict binding modes with target proteins .
Q. How can stability issues under varying pH/temperature be addressed?
Q. What role does the morpholine-4-carbonyl group play in biological activity?
The morpholine moiety:
- Enhances water solubility via its polar oxygen atom.
- Acts as a hydrogen-bond acceptor, potentially interacting with enzymatic active sites.
- Modulates pharmacokinetics by influencing logP and membrane permeability.
Comparative studies with non-morpholine analogs (e.g., ’s trifluoromethyl derivative) isolate its contribution .
Data Contradiction Analysis Example
Scenario : X-ray data shows a planar azapentacyclic core, but NMR suggests conformational flexibility.
Resolution :
Perform variable-temperature NMR to detect ring puckering or dynamic effects.
Compare with molecular dynamics simulations to model flexibility in solution.
Re-examine crystallization solvents—polar solvents may rigidify the structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
